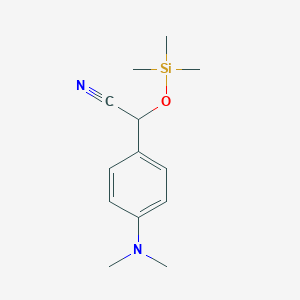![molecular formula C9H10Cl2N2O3 B8630413 [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methoxy groups, and a cyclopropyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-5-methoxy-pyrimidine with cyclopropylmethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced, followed by the attachment of the cyclopropylmethanol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a valuable lead compound in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,6-Dichloro-4-methoxypyrimidine: Lacks the cyclopropylmethanol moiety.
5-Methoxy-2,4-dichloropyrimidine: Similar but with different substitution patterns.
Uniqueness: The uniqueness of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol lies in its specific substitution pattern and the presence of the cyclopropylmethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C9H10Cl2N2O3 |
|---|---|
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-15-5-6(10)12-8(11)13-7(5)16-9(4-14)2-3-9/h14H,2-4H2,1H3 |
InChI-Schlüssel |
NPBWNVHNEQNSRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(N=C1Cl)Cl)OC2(CC2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
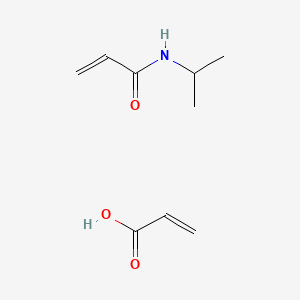
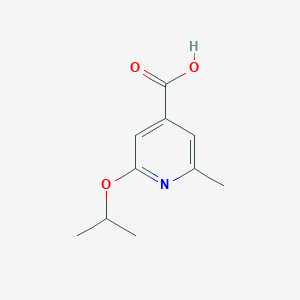
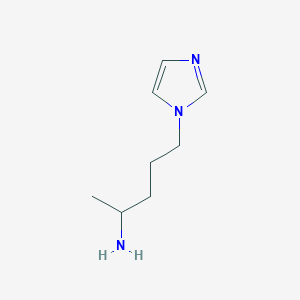
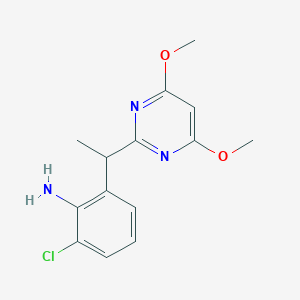

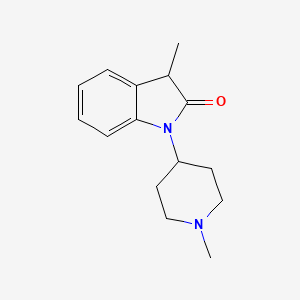
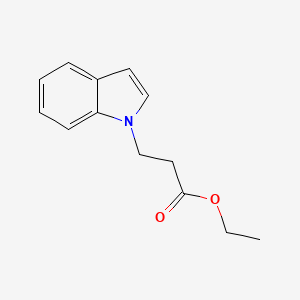
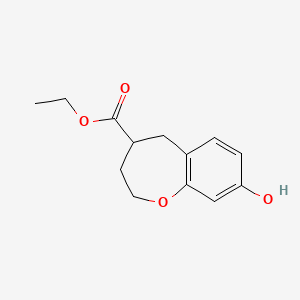
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
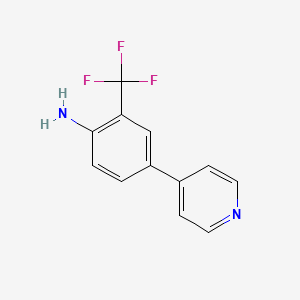
![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)

